![molecular formula C21H15N B1600946 3,4-Diphenylisoquinoline CAS No. 52839-45-9](/img/structure/B1600946.png)
3,4-Diphenylisoquinoline
Description
3,4-Diphenylisoquinoline is a chemical compound with the molecular formula C21H15N . It has a decided structure and a molecular weight of 281.358 .
Synthesis Analysis
The synthesis of 3,4-Diphenylisoquinoline involves various methods. One such method is the Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldehyde Imines and Organic Halides . Another method involves the oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN) and NaBrO3 .Molecular Structure Analysis
The molecular structure of 3,4-Diphenylisoquinoline is characterized by a decided structure with the molecular formula C21H15N . The InChI key for this compound is QHFUKURHZOIMPE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 3,4-Diphenylisoquinoline are complex and involve multiple steps. For instance, the synthesis of 3,4-Disubstituted Isoquinolines involves a Palladium-Catalyzed Cross-Coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Diphenylisoquinoline include its molecular formula (C21H15N), molecular weight (281.358), and its decided structure . More specific properties like melting point, boiling point, and density were not found in the search results.properties
IUPAC Name |
3,4-diphenylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-3-9-16(10-4-1)20-19-14-8-7-13-18(19)15-22-21(20)17-11-5-2-6-12-17/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFUKURHZOIMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470753 | |
Record name | 3,4-diphenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diphenylisoquinoline | |
CAS RN |
52839-45-9 | |
Record name | 3,4-diphenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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